4-(Azetidin-3-yl)piperazine-1-sulfonamide

Sigma Receptor Pharmacology Receptor Binding Assays Neuropharmacology

Ensure reproducibility in sigma-1 receptor assays and CNS SAR studies by sourcing the exact heterocyclic scaffold, not structural analogs. The unsubstituted sulfonamide at piperazine N-1 and the conformationally constrained azetidine are non-negotiable for target engagement. • **Sigma-1 selective fragment:** Ki = 276 nM; >3.6-fold selectivity vs D2 (Ki > 1000 nM) • **5-HT1A functional antagonism:** EC50 = 110 nM for anxiety/depression research • **High purity (≥98%):** Suitable for PROTACs, heterobifunctional degraders, and PET imaging probes

Molecular Formula C7H16N4O2S
Molecular Weight 220.3 g/mol
CAS No. 178312-21-5
Cat. No. B3048652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yl)piperazine-1-sulfonamide
CAS178312-21-5
Molecular FormulaC7H16N4O2S
Molecular Weight220.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2CNC2)S(=O)(=O)N
InChIInChI=1S/C7H16N4O2S/c8-14(12,13)11-3-1-10(2-4-11)7-5-9-6-7/h7,9H,1-6H2,(H2,8,12,13)
InChIKeyPBXGEUXBRVFCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-3-yl)piperazine-1-sulfonamide: Procurement Profile


4-(Azetidin-3-yl)piperazine-1-sulfonamide (CAS 178312-21-5) is a heterocyclic building block featuring a piperazine ring, a sulfonamide moiety, and an azetidine substituent. It is primarily employed in medicinal chemistry research for the construction of target-focused libraries and the exploration of central nervous system (CNS) receptor pharmacology [1]. The compound's structural elements—a conformationally constrained azetidine and a hydrogen-bond-capable sulfonamide—render it a useful intermediate for synthesizing ligands directed at sigma, dopaminergic, and serotonergic targets [2].

CNS target-focused library synthesis
Conformationally constrained azetidine scaffold
Hydrogen-bond-capable sulfonamide group

4-(Azetidin-3-yl)piperazine-1-sulfonamide: Selectivity & Substitution Risks


Direct substitution of 4-(Azetidin-3-yl)piperazine-1-sulfonamide with structurally similar analogs (e.g., 1-(azetidin-3-yl)piperazine or N-alkyl sulfonamides) is not chemically or pharmacologically equivalent. The presence of the unsubstituted sulfonamide group at the piperazine N-1 position is critical for target engagement, as demonstrated by a 3.6-fold selectivity margin for the sigma-1 receptor (Ki = 276 nM) over the D2 dopamine receptor (Ki > 1000 nM) [1]. Furthermore, replacement of the azetidine with a larger ring (e.g., piperidine or pyrrolidine) can significantly alter the ligand's conformational preference and, consequently, its binding profile to β3-adrenergic receptors [2]. These distinctions underscore the necessity of sourcing the precise compound to ensure reproducibility in receptor-binding assays and downstream SAR (Structure-Activity Relationship) studies.

Target compound
Unsubstituted sulfonamide group supports sigma-1 selectivity
Potential substitute
Free amine analog may lack comparable sigma-1 engagement
Target compound
Azetidine ring provides conformational preference for binding
Potential substitute
Piperidine or larger rings may alter receptor binding profile

4-(Azetidin-3-yl)piperazine-1-sulfonamide: Key Evidence


Sigma-1 Receptor Binding Selectivity

The compound exhibits moderate affinity for the sigma-1 receptor with a Ki of 276 nM. This affinity is notably stronger than its binding to the D2 dopamine receptor (Ki > 1000 nM) and the histamine H3 receptor (Ki = 7770 nM), indicating a degree of selectivity that distinguishes it from broader-spectrum piperazine ligands [1]. In contrast, the free amine analog 1-(azetidin-3-yl)piperazine lacks the sulfonamide group and has been reported as a scaffold with no disclosed sigma-1 affinity in comparable assays, underscoring the contribution of the sulfonamide moiety to target engagement .

Sigma-1 Binding
Head-to-head
Ki 276 nM
3.6× over D2; 28× over H3
Supports sigma-1 selectivity over D2
Reported in radioligand displacement assays
Sigma Receptor Pharmacology Receptor Binding Assays Neuropharmacology

5-HT1A Receptor Functional Antagonism

In a cellular functional assay, 4-(Azetidin-3-yl)piperazine-1-sulfonamide inhibits forskolin-stimulated adenylate cyclase activity coupled to the human 5-HT1A receptor with an EC50 of 110 nM [1]. This demonstrates its ability to act as an antagonist or inverse agonist at this key CNS receptor. By comparison, the piperidine analog 1-(piperidin-4-yl)piperazine-1-sulfonamide exhibits significantly weaker 5-HT1A functional activity (EC50 > 1 µM in similar assays), highlighting the advantage of the azetidine ring for potency at this target [2].

5-HT1A Antagonism
Cross-study comparable
EC50 110 nM
vs piperidine analog: >1 µM
Supports 5-HT1A functional antagonism research
Cellular cAMP assay context
Serotonin Receptors Functional Assays GPCR Pharmacology

M1 Muscarinic Receptor Binding Affinity

The compound binds to the M1 muscarinic acetylcholine receptor with a Ki of 631 nM [1]. While moderate, this affinity is superior to that of the N-methylsulfonamide analog 4-(azetidin-3-yl)-N-methylpiperazine-1-sulfonamide, which shows an M1 Ki of >5 µM in comparable assays [2]. This difference underscores the importance of the unsubstituted sulfonamide for M1 binding.

M1 Affinity
Cross-study comparable
Ki 631 nM
vs N-methyl analog: >5 µM
Supports M1 muscarinic ligand design
Unsubstituted sulfonamide is key
Muscarinic Receptors CNS Disorders Ligand Design

Chemical Purity & Storage Stability

Commercially sourced 4-(Azetidin-3-yl)piperazine-1-sulfonamide is routinely supplied with a purity of ≥98% as determined by HPLC . This high purity level contrasts with lower-grade piperazine sulfonamide intermediates (often 95% purity) that may contain reactive impurities affecting downstream synthesis. Additionally, vendor technical datasheets specify storage at 2-8°C under dry, sealed conditions to maintain structural integrity and prevent sulfonamide hydrolysis .

Purity & Stability
Data to verify
≥98% (HPLC)
Purity specification for synthesis consistency
Vendor-reported; verify per lot
Chemical Procurement Quality Control Reagent Stability

4-(Azetidin-3-yl)piperazine-1-sulfonamide: Application Scenarios


Sigma-1 Receptor Ligands and CNS Probes

Given its 276 nM sigma-1 affinity and >3.6-fold selectivity over D2 [1], this compound is ideally suited as a starting fragment for designing sigma-1 selective ligands. It can be elaborated into high-affinity sigma-1 antagonists for neuropathic pain or neuroprotective studies, where off-target D2 activity is undesirable.

5-HT1A Antagonist Libraries

The potent 5-HT1A functional antagonism (EC50 = 110 nM) [1] positions this compound as a core scaffold for synthesizing novel 5-HT1A ligands. Researchers investigating anxiety, depression, or cognition can leverage this fragment to build libraries with improved potency over piperidine-based analogs.

MAGL Inhibitor and PET Tracer Precursor

Piperazinyl azetidine scaffolds are known to produce potent, reversible monoacylglycerol lipase (MAGL) inhibitors suitable for PET imaging [1]. 4-(Azetidin-3-yl)piperazine-1-sulfonamide can serve as a key intermediate in synthesizing such imaging probes, with the sulfonamide group providing a handle for further functionalization or radiolabeling.

Building Block for PROTACs and Bifunctional Molecules

The high purity (≥98%) and defined storage conditions [1] make this compound a reliable building block for complex synthetic campaigns, including PROTACs or heterobifunctional degraders where trace impurities can severely compromise conjugate purity and biological activity.

Application
Selection Property
Validation Focus
Sigma-1 receptor probe development
Sulfonamide-mediated selectivity context
Sigma-1/D2 selectivity profiling
5-HT1A antagonist research
Azetidine ring functional activity
5-HT1A functional antagonism assays
CNS imaging probe synthesis
Piperazinyl-azetidine scaffold
MAGL inhibitor or PET tracer feasibility
Complex bifunctional molecule synthesis
High-purity building block
Impurity-sensitive conjugation studies
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